Muscarinic Receptor Binding: 6-endo vs. 6-exo vs. 5-endo vs. 5-exo Ester Potency Rank-Order
In a systematic comparative study of 2-alkyl-2-azabicyclo[2.2.1]heptane ester derivatives, the position (5 vs. 6) and stereochemistry (endo vs. exo) of substitution profoundly affected muscarinic receptor binding affinity. The rank order of antagonist potency for 2,2-diphenylpropionate esters was 5-endo > 5-exo > 6-endo > 6-exo, with the 5-endo substituted compound showing affinities between 4.23 × 10⁻¹⁰ and 1.18 × 10⁻⁹ M across rat heart, rat brain, and m1/m3-transfected CHO cell preparations [1]. The 6-endo and 6-exo configurations, which correspond to the hydroxyl-bearing carbon in 2-azabicyclo[2.2.1]heptan-6-ol, exhibited significantly lower potency than their 5-position counterparts [1].
| Evidence Dimension | Muscarinic receptor binding affinity (Kd, M) |
|---|---|
| Target Compound Data | 6-endo ester derivative: affinity range 6.63 × 10⁻⁶ to 4.76 × 10⁻⁵ M (agonists); 6-endo antagonist not explicitly reported but rank-ordered lower than 5-endo/5-exo |
| Comparator Or Baseline | 5-endo ester derivative: affinity 4.23 × 10⁻¹⁰ to 1.18 × 10⁻⁹ M; 5-exo: intermediate potency; 6-exo: lowest potency |
| Quantified Difference | ≥10-fold to >100-fold difference in binding affinity between 5-endo and 6-endo/6-exo configurations; rank order: 5-endo > 5-exo > 6-endo > 6-exo |
| Conditions | Radioligand binding assays using [3H]QNB and [3H]Oxo-M in rat heart, rat brain, and m1/m3-transfected CHO cell membrane preparations |
Why This Matters
Procurement of the correct 6-ol regioisomer with defined stereochemistry is essential for maintaining intended SAR; substituting with a 5-ol analog would yield >10-fold potency differences and invalidate receptor selectivity profiles.
- [1] Carroll FI, et al. Synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol. J Med Chem. 1992;35(12):2184-91. PMID: 1613746. View Source
